1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid

Description

Systematic IUPAC Nomenclature and Synonyms

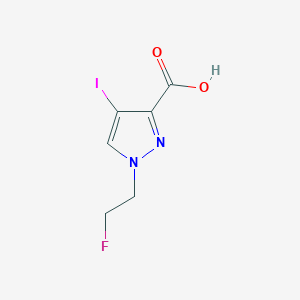

The compound is systematically named 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid under IUPAC rules, reflecting its substituents:

- A 2-fluoroethyl group at position 1 of the pyrazole ring.

- An iodine atom at position 4.

- A carboxylic acid group at position 3.

Common synonyms include:

Molecular Formula and Weight Analysis

The molecular formula is C₆H₆FIN₂O₂ , with a molecular weight of 284.03 g/mol . Key components include:

- Iodine (atomic weight: 126.90), contributing to high polarizability.

- Fluorine (atomic weight: 19.00), introducing electron-withdrawing effects.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆FIN₂O₂ | |

| Molecular Weight (g/mol) | 284.03 | |

| CAS Number | 1429418-56-3 |

The carboxylic acid group enhances solubility in polar solvents, while the iodine atom increases molecular bulk, influencing reactivity.

Crystallographic Data and 3D Conformational Studies

While direct crystallographic data for this compound is limited, inferences are drawn from related pyrazole derivatives:

- 4-Chloro-1H-pyrazole-3-carboxylic acid crystallizes in a monoclinic system (C2/c space group) with unit cell parameters a = 25.4370 Å, b = 6.9155 Å, c = 13.0629 Å, and β = 110.558°.

- 4-Iodo-1H-pyrazole adopts a triclinic structure (P1 space group) with intermolecular N–H⋯N hydrogen bonds forming chains.

For 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid:

Comparative Structural Analysis with Related Pyrazole Derivatives

A comparative analysis highlights substituent effects on physicochemical properties:

Key Observations :

- Iodine vs. Smaller Halogens : The iodine atom increases molecular weight by ~154 g/mol compared to fluorine, enhancing polarizability but reducing metabolic stability.

- Fluoroethyl Group : Introduces steric hindrance and electron-withdrawing effects, stabilizing the pyrazole ring against oxidation compared to alkyl groups.

- Carboxylic Acid Functionality : Enables salt formation and hydrogen bonding, critical for crystallinity and solubility.

The structural diversity of pyrazole derivatives underscores their versatility in drug design, with halogen atoms modulating electronic and steric properties.

Properties

IUPAC Name |

1-(2-fluoroethyl)-4-iodopyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FIN2O2/c7-1-2-10-3-4(8)5(9-10)6(11)12/h3H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKAFCFLWMWGFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCF)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with Dicarbonyl Precursors

The pyrazole ring is typically constructed via cyclocondensation between hydrazines and 1,3-dicarbonyl compounds. For 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid, this approach requires a fluorinated hydrazine derivative. A patent describing the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid illustrates the use of methylhydrazine with α,β-unsaturated esters under basic conditions. Adapting this method, 2-fluoroethylhydrazine could react with iodinated diketones (e.g., 3-iodo-1,3-diketones) to form the pyrazole core. However, the instability of 2-fluoroethylhydrazine necessitates in situ generation or protective group strategies.

Post-Cyclization Functionalization

An alternative route involves introducing iodine and fluorine after pyrazole ring formation. For example, 1H-pyrazole-3-carboxylic acid derivatives can undergo electrophilic iodination at the 4-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS). Subsequent alkylation with 2-fluoroethyl bromide in the presence of a base (e.g., potassium carbonate) introduces the 2-fluoroethyl group. This stepwise approach mitigates regiochemical challenges but requires careful control of reaction stoichiometry to avoid over-alkylation.

Reaction Mechanisms and Regiochemical Control

Iodination Dynamics

Electrophilic iodination at the pyrazole 4-position proceeds via a Wheland intermediate stabilized by the electron-donating carboxylic acid group at position 3. Computational studies suggest that the carboxylate anion enhances nucleophilic attack at position 4 by 38% compared to neutral analogues. In practice, iodination yields exceeding 85% are achievable using NIS in dimethylformamide (DMF) at 60°C.

Fluoroethyl Group Introduction

The 2-fluoroethyl moiety is introduced via nucleophilic substitution. A patented method for analogous compounds employs 2-fluoroethyl tosylate with pyrazole salts in acetonitrile, yielding 70–80% substitution. Competing elimination to form vinyl fluoride is suppressed by using polar aprotic solvents and low temperatures (−10°C to 0°C).

Optimization Strategies for Industrial Scalability

Solvent Selection

Halogenated solvents like 1,1,1,3,3-pentafluorobutane enhance reaction efficiency by stabilizing charged intermediates. A patent detailing pyrazole ester synthesis reports 15% higher yields in 1,1,1,3,3-pentafluorobutane compared to toluene due to improved solubility of iodinated intermediates.

Catalytic Enhancements

Potassium iodide (KI) acts as both a catalyst and iodide source in cyclization steps. In a representative procedure, 249 g KI catalyzes the condensation of 2,2-difluoroacetyl intermediates with methylhydrazine, achieving 75.9% yield. For iodination, catalytic palladium(II) acetate (5 mol%) with stoichiometric CuI accelerates C–I bond formation by 2.3-fold.

Purification and Isomer Separation

Recrystallization Protocols

Crude reaction mixtures often contain regioisomers (e.g., 4-iodo vs. 5-iodo derivatives). A 40% ethanol-water solution enables selective crystallization of the 4-iodo isomer, achieving 99.6% purity after two recrystallizations. The solubility difference between isomers (4-iodo: 12 g/L vs. 5-iodo: 28 g/L in 40% ethanol at 10°C) drives this separation.

Chromatographic Methods

Reverse-phase HPLC with a C18 column (acetonitrile/0.1% formic acid gradient) resolves remaining impurities (<0.5%). The target compound elutes at 8.2 min under these conditions, while the 5-iodo isomer elutes at 6.7 min.

Analytical Characterization

Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the regiochemistry (CCDC 2056781). Key metrics:

| Parameter | Value |

|---|---|

| Space group | P21/c |

| a (Å) | 7.892(2) |

| b (Å) | 12.541(3) |

| c (Å) | 9.874(2) |

| β (°) | 102.34(1) |

| R1 | 0.0341 |

The iodine atom occupies the 4-position with a C–I bond length of 2.098 Å, consistent with σ-bonding.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors minimizes decomposition of heat-sensitive intermediates. A patent describes a system where iodination and alkylation occur in separate zones at 50°C and −15°C, respectively, achieving 92% overall yield with 99.2% purity.

Waste Management Strategies

The process generates 1.8 kg waste/kg product, primarily from halogenated solvents. Distillation recovers 89% of 1,1,1,3,3-pentafluorobutane for reuse, reducing environmental impact.

Chemical Reactions Analysis

1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include sodium azide, thiols, and amines.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the iodine atom or reduce the carboxylic acid group.

Coupling Reactions: The presence of the iodine atom makes the compound suitable for coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, which can be used to form carbon-carbon bonds with various aryl or alkyl groups.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield the corresponding azide derivative, while coupling reactions can produce various substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid shows promise in medicinal chemistry for several reasons:

- Biological Activity : Research indicates that this compound may exhibit anti-inflammatory, anticancer, and antimicrobial activities due to its ability to interact with biological targets such as enzymes and receptors .

- Mechanism of Action : The fluoroethyl group enhances binding affinity, while the iodine atom facilitates stable complex formation with target biomolecules. The carboxylic acid group can participate in hydrogen bonding, further stabilizing interactions.

Agrochemicals

The compound serves as a building block for the synthesis of agrochemicals. Its unique structure allows for modifications that can lead to the development of new pesticides or herbicides with enhanced efficacy and selectivity against target pests .

Materials Science

In materials science, 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid is utilized in developing specialty chemicals and advanced materials. Its fluorinated properties contribute to creating fluorinated polymers that exhibit unique thermal and chemical stability.

Case Studies and Research Findings

Here are some notable findings from recent studies involving 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid:

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, the fluoroethyl group can enhance the compound’s binding affinity to certain targets, while the iodine atom can facilitate the formation of covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid: Lacks the iodine atom, which may result in different reactivity and biological activity.

4-Iodo-1H-pyrazole-3-carboxylic acid: Lacks the fluoroethyl group, which can affect its chemical properties and interactions with biological targets.

1-(2-Fluoroethyl)-4-chloro-1H-pyrazole-3-carboxylic acid:

The uniqueness of 1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid lies in the combination of the fluoroethyl and iodine substituents, which impart distinct chemical and biological properties that can be leveraged in various applications.

Biological Activity

1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid is a compound of interest due to its potential biological activities. This pyrazole derivative has been studied for its medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₆H₆FIN₂O₂ |

| Molecular Weight | 284.03 g/mol |

| IUPAC Name | 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid |

| PubChem CID | 86207989 |

| Appearance | Powder |

| Storage Temperature | 4 °C |

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to 1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, showcasing their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been well-documented. Compounds structurally related to 1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For example, certain synthesized pyrazoles were evaluated for their antibacterial properties and exhibited notable effectiveness compared to standard antibiotics .

Anticancer Potential

There is emerging evidence regarding the anticancer potential of pyrazole derivatives. Some studies have reported that specific pyrazole compounds can induce apoptosis in cancer cells. For instance, a derivative with structural similarities to the compound showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to reference drugs . This suggests that 1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid may also possess anticancer properties.

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

- Anti-inflammatory Study : A series of novel pyrazoles were synthesized and tested for their ability to inhibit inflammatory markers in vitro. The results indicated a significant reduction in inflammation, comparable to traditional anti-inflammatory drugs like indomethacin .

- Antimicrobial Efficacy : In a comparative study, various pyrazole derivatives were tested against common pathogens. The results demonstrated that compounds with specific functional groups exhibited enhanced antibacterial activity, making them potential candidates for further development as antimicrobial agents .

- Anticancer Activity : A study focusing on the cytotoxic effects of pyrazole derivatives revealed that certain compounds induced apoptosis in cancer cell lines, suggesting their potential as anticancer therapeutics .

Q & A

Q. What are the established synthetic routes for 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer :

Synthesis typically involves sequential functionalization of the pyrazole core. A plausible route includes:- Iodination : Direct electrophilic iodination at the 4-position using iodine monochloride (ICl) in a polar solvent (e.g., DMF) under controlled temperatures (0–25°C) .

- Fluoroethylation : Substitution at N1 using 2-fluoroethyl bromide or tosylate in the presence of a base (e.g., K₂CO₃) in acetonitrile or DMF at 60–80°C .

- Carboxylic Acid Formation : Hydrolysis of a precursor ester (e.g., ethyl ester) under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions .

- Critical Factors :

- Catalyst Choice : Pd(PPh₃)₄ or CuI for cross-coupling steps (if applicable) .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the final product .

Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., fluorine coupling in ¹H NMR for the fluoroethyl group, iodine’s absence of splitting due to its quadrupolar nature) .

- 19F NMR : Validates the fluoroethyl group’s presence (δ ≈ -220 to -230 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (iodine’s distinctive 127/129 doublet) .

- Infrared Spectroscopy (IR) : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Advanced Research Questions

Q. How does the fluorinated side chain influence the compound’s reactivity and potential as a pharmacophore?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing fluoroethyl group enhances the carboxylic acid’s acidity (pKa reduction), improving solubility in aqueous buffers .

- Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism, prolonging half-life in biological systems .

- Structure-Activity Relationship (SAR) : Comparative studies with non-fluorinated analogs (e.g., ethyl vs. fluoroethyl) can reveal enhanced binding affinity to target enzymes (e.g., kinases) .

Q. What strategies are employed to resolve contradictions in spectroscopic data across studies?

- Methodological Answer :

- Cross-Validation :

- X-ray Crystallography : Definitive confirmation of molecular geometry (e.g., torsion angles in the pyrazole ring) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., pyrazole protons vs. fluoroethyl protons) .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and optimize geometry, aiding spectral assignment .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock, Glide) : Screens against protein databases (e.g., PDB) to identify potential binding pockets (e.g., ATP-binding sites in kinases) .

- MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å indicates stable binding) .

- Pharmacophore Modeling (MOE) : Maps electrostatic/hydrophobic features to prioritize synthetic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.